

# Validating GLPG2737's Synergistic Effect with CFTR Potentiators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, **GLPG2737**, and its synergistic effects when combined with CFTR potentiators. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential in comparison to other CFTR modulator therapies.

#### **Introduction to GLPG2737**

**GLPG2737** is a novel, investigational Type 2 (C2) corrector of the CFTR protein.[1][2] In cystic fibrosis (CF) patients with the common F508del mutation, the CFTR protein is misfolded and prematurely degraded, preventing it from reaching the cell surface to function as a chloride channel.[3] CFTR modulators are designed to overcome this defect. They are broadly categorized as:

- Correctors: Aid in the proper folding and trafficking of the mutated CFTR protein to the cell surface. These are further classified into Type 1 (C1) and Type 2 (C2) correctors, which have complementary mechanisms of action.[1]
- Potentiators: Increase the opening probability (gating) of the CFTR channel once it is at the cell surface.[4]

**GLPG2737** has been developed to be part of a triple combination therapy, working in conjunction with a C1 corrector and a potentiator to achieve a greater functional rescue of the





F508del-CFTR protein than what is possible with dual-combination therapies.[1]

# Synergistic Effect of GLPG2737 in Combination Therapies

Preclinical and clinical studies have demonstrated that **GLPG2737** exhibits a synergistic or additive effect when combined with a C1 corrector and a potentiator. This triple combination leads to a significant increase in CFTR protein activity. For instance, the addition of **GLPG2737** to a combination of the potentiator GLPG1837 and a C1 corrector resulted in an eight-fold increase in F508del CFTR activity in preclinical models.[5][6]

### **Quantitative Data Presentation**

The following tables summarize the quantitative data from key preclinical and clinical studies validating the efficacy of **GLPG2737** in combination therapies.

Table 1: Preclinical Efficacy of GLPG2737 in Combination Therapy

| Assay                          | Cell Type     | Combination<br>Therapy                                | Key Findings                                    | Reference |
|--------------------------------|---------------|-------------------------------------------------------|-------------------------------------------------|-----------|
| F508del-CFTR<br>Activity Assay | Not Specified | GLPG2737 (C2) + GLPG1837 (Potentiator) + C1 Corrector | 8-fold increase in<br>F508del-CFTR<br>activity. | [6]       |
| YFP Halide<br>Assay            | Not Specified | GLPG2737 (C2)<br>+ GLPG2222<br>(C1) +<br>Potentiator  | ~25-fold increase in the potency of GLPG2737.   |           |

Table 2: Clinical Efficacy of GLPG2737 from the Phase 2a PELICAN Trial



| Outcome<br>Measure                               | Treatment<br>Group<br>(n=14) | Placebo<br>Group (n=8) | Mean<br>Difference<br>(95% CI) | p-value            | Reference |
|--------------------------------------------------|------------------------------|------------------------|--------------------------------|--------------------|-----------|
| Change in Sweat Chloride Concentratio n (mmol/L) | Significant<br>Decrease      | -                      | -19.6 (-36.0,<br>-3.2)         | 0.0210             | [7]       |
| Change in ppFEV1 (%)                             | 3.4% improvement trend       | -                      | 3.4 (-0.5, 7.3)                | Not<br>significant | [7]       |

Note: The PELICAN trial evaluated **GLPG2737** as an add-on therapy to Orkambi® (lumacaftor/ivacaftor).[7][8]

Table 3: Comparison with Other CFTR Modulator Therapies



| Therapy                                             | Mechanism                                       | Key Efficacy Data                                                                                                                 | Reference |
|-----------------------------------------------------|-------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|-----------|
| GLPG2737 Triple<br>Combination<br>(Investigational) | C2 Corrector + C1<br>Corrector +<br>Potentiator | Preclinical: 8-fold increase in F508del-CFTR activity. Clinical (add-on to dual therapy): Significant decrease in sweat chloride. | [6]       |
| Orkambi®<br>(lumacaftor/ivacaftor)                  | C1 Corrector +<br>Potentiator                   | Moderate clinical benefit in patients homozygous for the F508del mutation.                                                        | [9]       |
| Trikafta®<br>(elexacaftor/tezacaftor<br>/ivacaftor) | C2 Corrector + C1<br>Corrector +<br>Potentiator | Significant improvements in ppFEV1, sweat chloride concentration, and quality of life.                                            | [10]      |

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

## Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay measures the function of the CFTR channel in a physiologically relevant 3D cell culture model.

- Organoid Culture: Human intestinal organoids are derived from rectal biopsies and cultured in IntestiCult™ Organoid Growth Medium. Organoids are grown for 3-5 days after passaging before the assay.[1]
- Assay Preparation: The culture medium is replaced with Krebs-Ringer Bicarbonate (KBR)
   buffer and equilibrated for 30 minutes at 37°C. For corrector testing, organoids are pre-



incubated with the corrector compound (e.g., GLPG2737) for 18-24 hours.[1][11]

- CFTR Activation and Imaging: Forskolin (final concentration of 10 μM) is added to activate the CFTR channel. Potentiators are added simultaneously with forskolin. Brightfield images of the organoids are captured at regular intervals for 80-120 minutes.[1]
- Quantification: The swelling of the organoids, which is a result of chloride and water movement into the lumen, is quantified by measuring the change in the average organoid area over time using image analysis software like ImageJ.[1]

### YFP-Based Halide Influx Assay

This is a cell-based fluorescence assay to quantify CFTR-mediated halide transport.

- Cell Line and Transfection: A suitable cell line (e.g., CFBE410-) is engineered to express both the F508del-CFTR protein and a halide-sensitive Yellow Fluorescent Protein (YFP).[3]
- Assay Procedure:
  - Cells are cultured in 96- or 1536-well plates.[3][12]
  - The cells are bathed in a chloride-containing buffer.
  - The buffer is then replaced with one containing iodide (100 mM).[12][13][14]
  - CFTR is activated by adding forskolin.[12][13][14]
  - The influx of iodide through the activated CFTR channels quenches the YFP fluorescence.
- Data Analysis: The rate of fluorescence quenching is measured using a fluorescence plate reader, which is proportional to the CFTR channel function.[12][13]

## Transepithelial Chloride Conductance (Ussing Chamber Assay)

This electrophysiological technique directly measures ion transport across an epithelial monolayer.



- Cell Culture: Human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface to form a polarized monolayer.[15]
- Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an
  Ussing chamber, which separates the apical and basolateral sides. The transepithelial
  voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects the net ion
  transport, is measured.
- Measurement of CFTR Activity:
  - Amiloride is added to the apical side to block sodium channels.
  - Forskolin is then added to activate CFTR channels, leading to an increase in Isc due to chloride secretion.
  - The potentiator is added to assess its effect on the forskolin-stimulated Isc.
  - A CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-specific.
- Data Analysis: The change in Isc upon stimulation with forskolin and the potentiator is quantified to determine the activity of the CFTR channel.

### **Mandatory Visualizations**





#### Click to download full resolution via product page

Caption: CFTR protein trafficking pathway and points of intervention for different classes of CFTR modulators.





Click to download full resolution via product page

Caption: Experimental workflow for the Forskolin-Induced Swelling (FIS) assay.





Click to download full resolution via product page

Caption: Logical relationship demonstrating the synergistic effect of triple combination therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. stemcell.com [stemcell.com]
- 2. The rescue of F508del-CFTR by elexacaftor/tezacaftor/ivacaftor (Trikafta) in human airway epithelial cells is underestimated due to the presence of ivacaftor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. pubs.acs.org [pubs.acs.org]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. Discovery of GLPG2737, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GLPG2737 in lumacaftor/ivacaftor-treated CF subjects homozygous for the F508del mutation: A randomized phase 2A trial (PELICAN) PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 9. Discovery of GLPG2737, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator and a Type 1 Co-corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Triple Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulators in Patients With Cystic Fibrosis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- To cite this document: BenchChem. [Validating GLPG2737's Synergistic Effect with CFTR Potentiators: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570882#validating-glpg2737-s-synergistic-effect-with-cftr-potentiators]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com